2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Description
This compound features a benzofuran core substituted at position 2 with a 4-chlorobenzoyl group and at position 3 with a methyl group. The benzamide moiety at position 6 carries a bromine atom at the ortho (2-) position of the benzene ring. While direct data on its bioactivity is absent in the provided evidence, structural analogs offer insights into its properties.
Properties
IUPAC Name |
2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrClNO3/c1-13-17-11-10-16(26-23(28)18-4-2-3-5-19(18)24)12-20(17)29-22(13)21(27)14-6-8-15(25)9-7-14/h2-12H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYHAXRGXGQPJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a benzamide precursor, followed by the introduction of the benzofuran moiety through a series of coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving brominated and benzofuran-containing compounds.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry: In industrial applications, it could be used in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism by which 2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets involved would depend on the specific context and application of the compound.
Comparison with Similar Compounds
Positional Isomerism: 4-Bromo Analog
Compound : 4-Bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
- Key Difference : Bromine at the para (4-) position on the benzamide instead of ortho (2-).
- Implications: Para-substitution may enhance steric accessibility for target binding compared to ortho-substitution.
- Molecular Formula: Identical to the target compound (C23H15BrClNO3).
Substituent Variation on Benzamide
Compound : 4-tert-Butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
- Key Difference : Bromine replaced with a bulky tert-butyl group.
- Reduced halogen bonding capacity, which may diminish interactions with polar targets.
- Molecular Formula: Likely C27H25ClNO3 (estimated).
Benzofuran Core Modifications
Compound : 2-Bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
- Key Difference : 4-Chlorobenzoyl replaced with 3,4-dimethoxybenzoyl.
- Enhanced solubility in polar solvents due to methoxy groups.
- Molecular Formula: C25H20BrNO5 (MW ≈ 518.3 g/mol).
Compound : N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide
- Key Difference : Benzamide replaced with furan-2-carboxamide; substitution at benzofuran position 5 instead of 6.
- Implications :
- Furan’s smaller size and oxygen atom may reduce steric hindrance but limit aromatic interactions.
- Positional isomerism (5- vs. 6-substitution) could affect spatial alignment with biological targets.
Data Table: Structural and Molecular Comparison
Biological Activity
2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide, also referred to as BCFB, is a synthetic compound notable for its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its antimicrobial and anticancer activities, supported by various studies and findings.
- Molecular Formula : C23H15BrClNO3
- Molecular Weight : 468.7 g/mol
- CAS Number : 923201-55-2
Antimicrobial Activity
Recent research indicates that benzofuran derivatives, including BCFB, exhibit significant antimicrobial properties. The following points summarize key findings:
- Inhibition of Microbial Growth : Compounds similar to BCFB have demonstrated activity against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, studies have shown that certain benzofuran derivatives possess minimum inhibitory concentrations (MIC) ranging from 0.78 to 6.25 μg/mL against multiple strains, indicating strong antibacterial efficacy .
- Mechanism of Action : The antimicrobial activity is often attributed to the presence of electron-withdrawing groups on the benzofuran ring, which enhance potency against microbial targets. In particular, compounds with a hydroxyl group at the C-6 position of the benzofuran ring are crucial for maintaining this activity .
- Case Study - Antitubercular Activity : A related study evaluated a series of benzofuran derivatives for their efficacy against Mycobacterium tuberculosis. Results indicated that compounds with specific substitutions showed promising antitubercular activity, suggesting that BCFB may also share this potential .
Anticancer Activity
The anticancer potential of BCFB has been explored through various in vitro studies:
- Cell Line Studies : The compound has been tested against several cancer cell lines, including A-549 (lung cancer) and HeLa (cervical cancer) cells. The results showed that BCFB could inhibit cell growth effectively, with IC50 values indicating its potency compared to standard chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Molecular docking analyses have been performed to predict interactions between BCFB and key proteins involved in cancer cell signaling pathways. These studies suggest that BCFB may act as a competitive inhibitor for targets such as extracellular signal-regulated kinases (ERK) and fibroblast growth factor receptors (FGFR), further supporting its role as a potential anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of BCFB can be correlated with its chemical structure through SAR studies:
| Substituent | Effect on Activity |
|---|---|
| Hydroxyl group at C-6 | Essential for antimicrobial activity |
| Electron-withdrawing groups | Enhance potency against microbes and cancer cells |
| Aromatic substitutions | Influence binding affinity to target proteins |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
